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Compound of Interest

Compound Name: Desacetylvinblastine hydrazide

Cat. No.: B1664167

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylvinblastine hydrazide (DAVLBH) is a potent cytotoxic agent derived from the vinca
alkaloid vinblastine. As a member of the vinca alkaloid family, its primary mechanism of action
involves the disruption of microtubule dynamics, a critical process for cell division, leading to
cell cycle arrest and apoptosis. This property makes DAVLBH a valuable payload for targeted
cancer therapies, particularly in the development of Antibody-Drug Conjugates (ADCs) and
Small Molecule-Drug Conjugates (SMDCs). This technical guide provides an in-depth overview
of DAVLBH, including its synthesis, mechanism of action, experimental protocols for its use in
cancer research, and a summary of its efficacy and pharmacokinetic profile.

Chemical Properties

Desacetylvinblastine hydrazide is synthesized from vinblastine. The chemical properties of 4-
Desacetylvinblastine hydrazide are summarized in the table below.[1]
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Property Value

Chemical Name 4-Desacetylvinblastine hydrazide
CAS Number 55383-37-4

Molecular Formula C43H56N607

Molecular Weight 768.94 g/mol

PSA 182.92

LogP 4.22990

Hydrogen Bond Donor Count 6

Hydrogen Bond Acceptor Count 11

Rotatable Bond Count 7

Synthesis and Conjugation

The synthesis of DAVLBH and its subsequent conjugation to targeting moieties are critical
steps in the development of DAVLBH-based cancer therapeutics.

Synthesis of Desacetylvinblastine Hydrazide

A common method for synthesizing 4-desacetylvinblastine hydrazide involves the reaction of
vinblastine with hydrazine.[1] A general protocol is as follows:

Experimental Protocol: Synthesis of 4-Desacetylvinblastine Hydrazide

Reaction Setup: Dissolve vinblastine in ethanol.

Reagent Addition: Add hydrazine to the solution.

Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.[1]

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC).
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 Purification: Upon completion, the product, deacetylvinblastine monohydrazide, is purified
from the reaction mixture.

Note: This is a generalized protocol. Reaction conditions, such as the concentration of
reactants and purification methods, may require optimization.

Conjugation to Targeting Moieties

DAVLBH is a key component in targeted therapies, where it is conjugated to a targeting ligand,
such as a monoclonal antibody or a small molecule, via a chemical linker.[2][3][4] This
approach allows for the selective delivery of the potent cytotoxic agent to cancer cells.

Experimental Protocol: Synthesis of a Small Molecule-Drug Conjugate (CRL-L1-DAVLBH)

This protocol describes the synthesis of a DAVLBH conjugate targeting the cholecystokinin 2
receptor (CCK2R).[2]

o Preparation of Ligand-Linker: Synthesize the CCK2R ligand-linker conjugate (CRL-L1) as
previously described.

o Reaction Setup: Dissolve CRL-L1 in argon-purged HPLC grade water and adjust the pH to
~7 using argon-purged sodium bicarbonate.

o Addition of Activated DAVLBH: Prepare a solution of disulfide-activated DAVLBH in
tetrahydrofuran (THF) and add it to the CRL-L1 solution.[2]

o Reaction Monitoring: Monitor the reaction progress using analytical LRMS-LCMS. The
reaction is typically complete within 20 minutes.[2]

« Purification: Purify the crude CRL-L1-DAVLBH conjugate by preparative reverse-phase
HPLC.[2]

Experimental Protocol: General Antibody-Drug Conjugation via Disulfide Linker

This protocol outlines the general steps for conjugating a drug like DAVLBH to an antibody
through a disulfide linker.
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Antibody Reduction: Partially reduce the antibody using a reducing agent like dithiothreitol
(DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups from the
interchain disulfide bonds.[5][6]

Purification of Reduced Antibody: Remove the excess reducing agent by desalting
chromatography (e.g., G25 column).[5]

Conjugation: React the reduced antibody with a DAVLBH-linker construct containing a thiol-
reactive group (e.g., maleimide) that will form a disulfide bond with the antibody's free thiols.
[6][7] The reaction is typically incubated on ice for about an hour.[5]

Quenching: Quench the reaction with an excess of a thiol-containing compound like cysteine
to cap any unreacted maleimide groups.[5]

Purification of ADC: Purify the resulting ADC using a desalting column to remove excess
drug-linker and quenching agent.[5]
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Caption: General workflow for the synthesis and conjugation of Desacetylvinblastine
hydrazide.

Mechanism of Action

The primary mechanism of action of DAVLBH, like other vinca alkaloids, is the inhibition of
tubulin polymerization.[8][9] This disruption of microtubule dynamics has several downstream
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consequences that ultimately lead to cancer cell death.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of a- and -tubulin heterodimers that are essential for
various cellular processes, most notably the formation of the mitotic spindle during cell division.
[10] Vinca alkaloids bind to B-tubulin, preventing its polymerization into microtubules. This leads
to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring the
change in turbidity of a tubulin solution.[11][12]

o Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[13]

e Reaction Mixture: In a 96-well plate, combine the tubulin solution with the polymerization
buffer containing GTP. Add the test compound (e.g., DAVLBH) at various concentrations.
Include positive (e.g., paclitaxel for stabilization) and negative (e.g., vehicle control) controls.
[11][12]

« Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
[11][13]

o Data Acquisition: Measure the absorbance (turbidity) at 350 nm every 30 seconds for 60-90
minutes.[12][13]

e Analysis: Plot the absorbance over time to generate polymerization curves. Inhibition of
polymerization will result in a decrease in the rate and extent of the absorbance increase.[11]
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Caption: Mechanism of action of Desacetylvinblastine hydrazide on microtubule dynamics.

Downstream Signaling Pathways
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The disruption of microtubule dynamics by DAVLBH triggers a cascade of cellular events and
affects multiple signaling pathways, ultimately leading to apoptosis. While the primary effect is
mitotic arrest, vinca alkaloids can also induce apoptosis in interphase cells.[2] The disruption of
the microtubule network can impact intracellular trafficking and signaling cascades that are
dependent on an intact cytoskeleton. For example, microtubule disruption has been shown to
influence MAPK (mitogen-activated protein kinase) signaling pathways, including the activation
of JNK (c-Jun N-terminal kinase), which is involved in pro-apoptotic signaling.[10]
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Caption: Key signaling events downstream of DAVLBH-induced microtubule disruption.

Efficacy and Pharmacokinetics
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The efficacy of DAVLBH is primarily evaluated in the context of its targeted conjugates. In vitro
and in vivo studies have demonstrated the potent anti-cancer activity of these conjugates.

In Vitro Cytotoxicity

The cytotoxic activity of DAVLBH and its conjugates is typically assessed by measuring the
half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Compound Cell Line IC50 Reference
CRL-L1-DAVBH HEK 293-CCK2R ~10 nM [2]
L1-DAVBH
HEK 293-CCK2R >1 pM [2]
(nontargeted)
Free DAVLBH HEK 293-CCK2R ~1nM [2]
SJSA-1
Z-GP-DAVLBH ~50 nM (48h) [14]
(Osteosarcoma)
Z-GP-DAVLBH 143B (Osteosarcoma)  ~100 nM (48h) [14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.[15]

o Compound Treatment: Treat the cells with serial dilutions of the DAVLBH conjugate for a
specified period (e.g., 24, 48, or 72 hours).[15]

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for the formation of formazan
crystals.[15]

» Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

» Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 595 nm)
using a microplate reader.[15]
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e |C50 Calculation: Calculate the IC50 value, which is the concentration of the compound that
inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

In Vivo Efficacy

The anti-tumor activity of DAVLBH conjugates is evaluated in preclinical animal models,
typically xenograft models where human cancer cells are implanted in immunocompromised

mice.
Conjugate Tumor Model Dosing Outcome
17 mg/kg (rats), 15 Pharmacokinetic
KS1/4-DAVLBH N/A
mg/kg (monkeys) study
Marked antitumor
EC145 KB tumor xenografts 1 pmol/kg s.c. x 6 o
activity
CCK2R-expressing )
CRL-L1-TubBH N/A Tumor regression

xenografts

Experimental Protocol: Xenograft Efficacy Study

o Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised
mice.

e Tumor Growth: Allow the tumors to grow to a specified size.

e Treatment: Administer the DAVLBH conjugate at various doses and schedules. Include a
vehicle control group.

¢ Monitoring: Monitor tumor volume and body weight of the mice regularly.

o Endpoint: The study is typically concluded when tumors in the control group reach a
predetermined size, or after a specified duration.

e Analysis: Compare the tumor growth inhibition between the treated and control groups to
assess the efficacy of the conjugate.
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Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution,
metabolism, and excretion (ADME) of DAVLBH conjugates.

A study on the monoclonal antibody-vinca conjugate KS 1/4-desacetylvinblastine hydrazide
([3H]LY203725) in rats and monkeys provided the following PK parameters:[2]

. Elimination Half- Primary
Species Dose . L
lives (t1/2) Elimination Route
) 10 and 143 hours ]
Rat 17 mg/kg i.v. ] ) Fecal excretion
(biphasic)
) 11 and 66 hours )
Monkey 15 mg/kg i.v. Fecal excretion

(biphasic)

The half-life of free DAVLBH in the plasma of monkeys dosed with the conjugate was 16 hours.
[2] Administration of unconjugated DAVLBH to rats showed a rapid initial decrease followed by
a slower elimination with a half-life of 1.4 hours.[2]

Conclusion

Desacetylvinblastine hydrazide is a potent microtubule-disrupting agent with significant
potential as a cytotoxic payload in targeted cancer therapies. Its well-characterized mechanism
of action and the ability to be conjugated to various targeting moieties make it a valuable tool in
the development of next-generation anti-cancer drugs. This technical guide provides a
comprehensive overview of the key aspects of DAVLBH for researchers and drug development
professionals, from its synthesis and conjugation to its biological activity and pharmacokinetic
profile. Further research and development of DAVLBH-based conjugates hold promise for
improving the efficacy and reducing the toxicity of cancer chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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